1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide
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Overview
Description
1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide is a chemical compound with a complex structure that includes a piperidine ring, a butanoylsulfanyl group, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the butanoylsulfanyl group. Common synthetic routes include nucleophilic substitution reactions, where an appropriate piperidine derivative reacts with a butanoylsulfanyl precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The butanoylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: The major products are the substituted piperidine derivatives.
Oxidation: Sulfoxides and sulfones are the primary products.
Reduction: Thiols are the main products formed.
Scientific Research Applications
1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic substitution, oxidation-reduction, and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Butanoylsulfanyl)ethyl]-1-methylpiperidin-1-ium iodide
- 1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium bromide
- 1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium chloride
Uniqueness
The presence of the iodide ion, in particular, influences its reactivity and interactions with other molecules .
Properties
CAS No. |
85109-36-0 |
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Molecular Formula |
C13H26INOS |
Molecular Weight |
371.32 g/mol |
IUPAC Name |
S-[2-(1,3-dimethylpiperidin-1-ium-1-yl)ethyl] butanethioate;iodide |
InChI |
InChI=1S/C13H26NOS.HI/c1-4-6-13(15)16-10-9-14(3)8-5-7-12(2)11-14;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LDFRYRJRLAISSF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)SCC[N+]1(CCCC(C1)C)C.[I-] |
Origin of Product |
United States |
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